

Vorapaxar in der Atherosklerose-Forschung: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vorapaxar

Cat. No.: B1682261

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

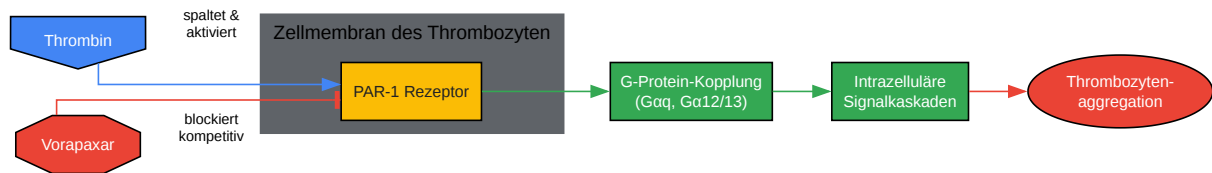
Einleitung

Vorapaxar (Handelsname Zontivity®) ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors-1 (PAR-1) und stellt eine neuartige Klasse von Thrombozytenaggregationshemmern dar.[1][2] Seine Hauptindikation ist die Reduktion thrombotischer kardiovaskulärer Ereignisse bei Patienten mit anamnestischem Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK).[2][3] Im Gegensatz zu traditionellen Thrombozytenaggregationshemmern, die auf ADP- oder Thromboxan-Signalwege abzielen, hemmt **Vorapaxar** spezifisch die durch Thrombin, den stärksten Aktivator der Thrombozytenaggregation, vermittelte Aktivierung.[4] Diese gezielte Wirkungsweise hat intensive Forschungen angestoßen, die nicht nur die antithrombotischen, sondern auch die potenziell pleiotropen, anti-atherosklerotischen Effekte von **Vorapaxar** untersuchen.

Detaillierter Wirkmechanismus: Die PAR-1-Signalkaskade

Thrombin spielt eine zentrale Rolle in der Hämostase und Thrombose. Es aktiviert Thrombozyten durch die Spaltung und Aktivierung von PARs auf deren Oberfläche. **Vorapaxar** wirkt als kompetitiver Antagonist am PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Dies unterbindet die nachgeschaltete G-Protein-gekoppelte Signalkaskade, die letztlich zur Thrombozytenaggregation führt. Wichtig ist, dass **Vorapaxar** die

Thrombozytenaggregation, die durch andere Agonisten wie ADP, Kollagen oder Thromboxanmimetika induziert wird, nicht hemmt. Ebenso hat es keinen Einfluss auf die Spaltung von Fibrinogen zu Fibrin.



[Click to download full resolution via product page](#)

Abbildung 1: Hemmung des PAR-1-Signalwegs durch **Vorapaxar**.

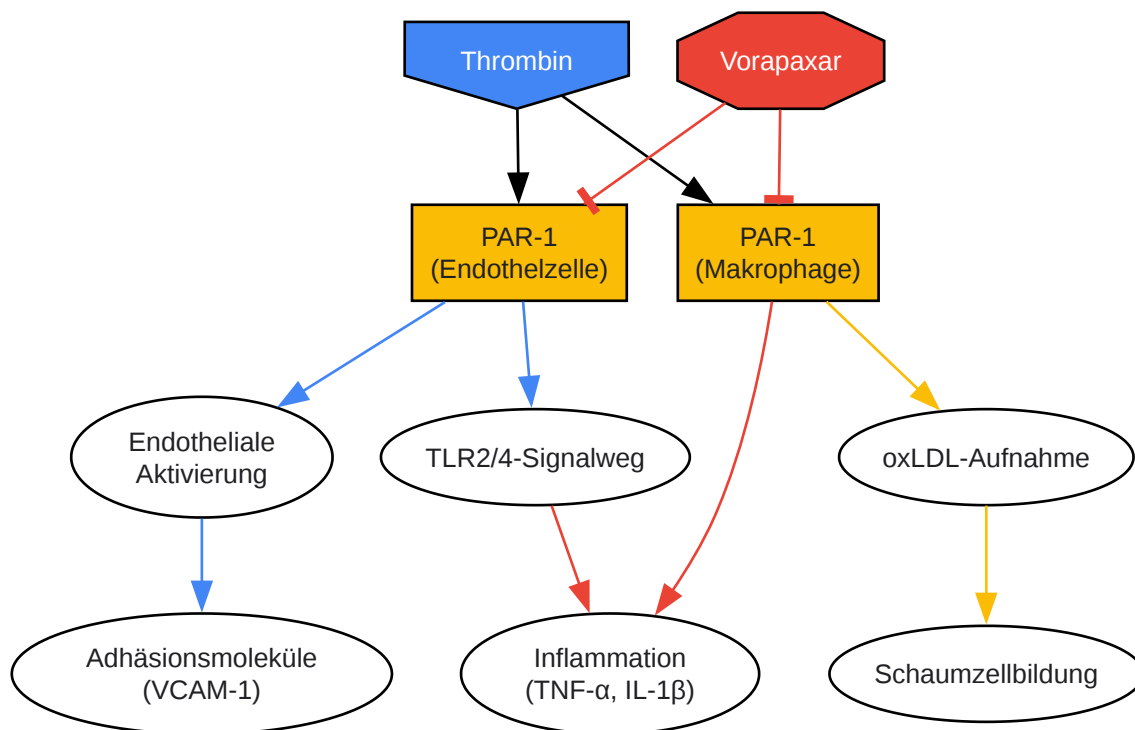
Pleiotrope Effekte in der Atherosklerose-Forschung

Neuere Forschungen deuten darauf hin, dass die Wirkung von **Vorapaxar** über die reine Thrombozytenaggregation hinausgeht und direkt in den Pathomechanismus der Atherosklerose eingreift. PAR-1 wird nicht nur auf Thrombozyten, sondern auch auf Endothelzellen, glatten Gefäßmuskelzellen und Immunzellen exprimiert.

Schlüsselbefunde aus präklinischen Studien:

- Reduktion der vaskulären Inflammation: In Mausmodellen (ApoE-Knockout-Mäuse) führte die Behandlung mit **Vorapaxar** zu einer signifikanten Reduktion der atherosklerotischen Läsionsgröße. Dies war mit einer verringerten Expression von vaskulären Adhäsionsmolekülen (z. B. VCAM-1) und einer reduzierten Infiltration von pro-inflammatorischen Zellen in die Plaques assoziiert.
- Modulation der Immunantwort: **Vorapaxar** bewirkte eine Verschiebung des Makrophagen-Phänotyps hin zu einem anti-inflammatorischen M2-Zustand und verringerte die Transkription von pro-inflammatorischen Zytokinen wie TNF- α und IL-1 β .
- Hemmung der Schaumzellbildung: Die durch Thrombin induzierte Aufnahme von oxidiertem LDL (oxLDL) in Makrophagen, ein entscheidender Schritt zur Bildung von Schaumzellen, wurde durch **Vorapaxar** gehemmt.

- Interaktion mit Toll-like-Rezeptoren (TLR): Studien haben eine Kollokalisierung und einen funktionellen Zusammenhang zwischen PAR-1 und den angeborenen Immunrezeptoren TLR2 und TLR4 in atherosklerotischen Plaques gezeigt. Die PAR-1-Hemmung durch **Vorapaxar** reduzierte die Expression von TLR2 und TLR4, was auf eine Unterbrechung der Thrombo-Inflammation hindeutet.



[Click to download full resolution via product page](#)

Abbildung 2: Pleiotrope, anti-inflammatorische Effekte von **Vorapaxar**.

Zusammenfassung der klinischen Studien

Die klinische Wirksamkeit und Sicherheit von **Vorapaxar** wurden hauptsächlich in zwei großen Phase-III-Studien untersucht: TRA 2°P-TIMI 50 bei Patienten mit stabiler Atherosklerose und TRACER bei Patienten mit akutem Koronarsyndrom.

TRA 2°P-TIMI 50 Studie

Diese Studie untersuchte die Gabe von **Vorapaxar** zusätzlich zur Standardtherapie bei Patienten mit anamnestischem Herzinfarkt, ischämischem Schlaganfall oder pAVK.

Endpunkt (nach 3 Jahren)	Vorapaxar (n=13.225)	Placebo (n=13.224)	Hazard Ratio (95% CI)	p-Wert
Primärer Wirksamkeitsend punkt				
Kardiovaskulärer Tod, MI oder Schlaganfall	9,3%	10,5%	0.87 (0.80-0.94)	<0.001
Sekundärer Wirksamkeitsend punkt				
Kardiovaskulärer Tod, MI, Schlaganfall oder dringende koronare Revaskularisatio n	11,2%	12,4%	0.88 (0.82-0.95)	0.001
Sicherheitsendpu unkte				
Moderate oder schwere GUSTO-Blutung	4,2%	2,5%	1.66 (1.43-1.93)	<0.001
Intrakranielle Blutung (ICH)	1,0%	0,5%	1.94 (p<0.001)	<0.001
Daten aus der TRA 2°P-TIMI 50 Studie.				

In einer vordefinierten Subgruppenanalyse von Patienten mit anamnestischem Myokardinfarkt (ohne Schlaganfall/TIA) war der Nutzen von **Vorapaxar** besonders ausgeprägt.

Endpunkt (Patienten mit MI-Anamnese)	Vorapaxar (n=8.898)	Placebo (n=8.881)	Hazard Ratio (95% CI)	p-Wert
Kardiovaskulärer Tod, MI oder Schlaganfall	8,1%	9,7%	0.80 (0.72-0.89)	<0.0001
Moderate oder schwere GUSTO-Blutung	3,4%	2,1%	1.61 (1.31-1.97)	<0.0001
Daten aus der TRA 2°P-TIMI 50 Subgruppenanalyse.				

TRACER Studie

Diese Studie untersuchte **Vorapaxar** bei Patienten mit Nicht-ST-Hebungs-Akuten-Koronarsyndrom (NSTE-ACS). Die Studie wurde aufgrund eines erhöhten Blutungsrisikos vorzeitig beendet.

Endpunkt	Vorapaxar (n=6.473)	Placebo (n=6.371)	Hazard Ratio (95% CI)	p-Wert
Kardiovaskulärer Tod, MI, Schlaganfall, rekurrente Ischämie mit Hospitalisierung oder dringende koronare Revaskularisatio n	18,5%	19,9%	0.92 (0.85-1.01)	0.07
Kardiovaskulärer Tod, MI oder Schlaganfall	14,7%	16,4%	0.89 (0.81-0.98)	0.02
TIMI-Major- Blutung (nicht- CABG)	1,6%	0,9%	1.69 (1.12-2.55)	0.01
Intrakranielle Blutung (ICH)	0,6%	0,2%	3.39 (1.09-10.51)	0.02
Daten aus der TRACER Studie.				

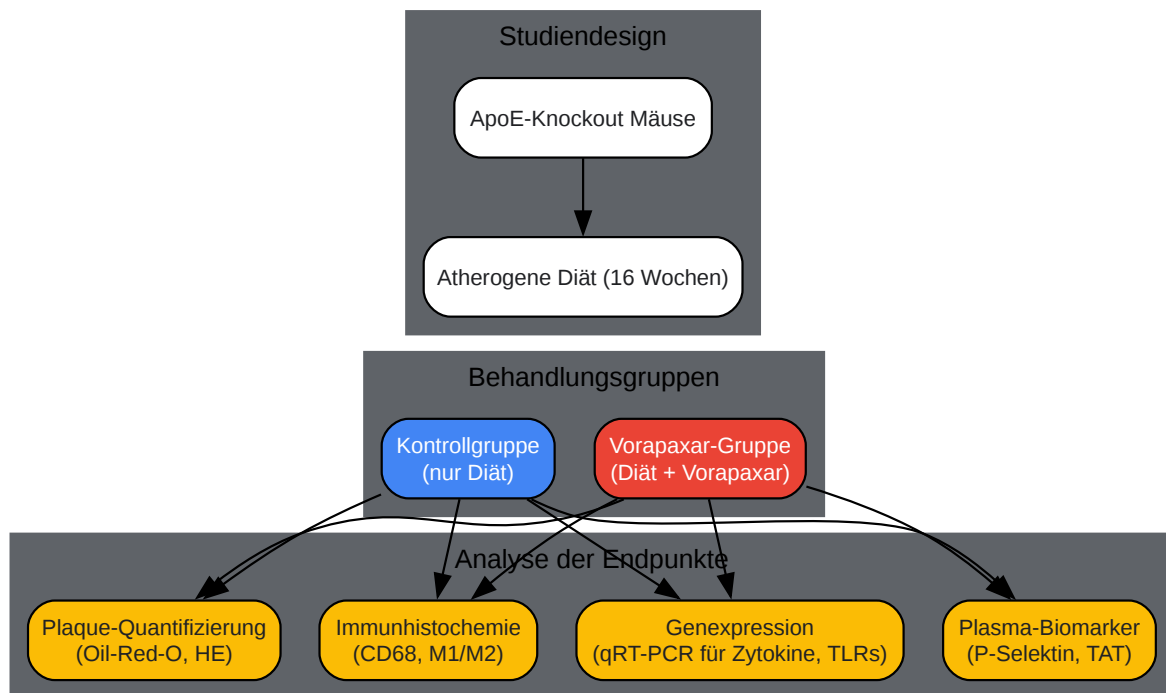
Experimentelle Protokolle: Methodische Übersicht

Die detaillierten, schrittweisen Protokolle für die zitierten Experimente sind in der Regel in den vollständigen Publikationen und deren Zusatzmaterialien zu finden. Die vorliegenden Quellen ermöglichen jedoch eine Zusammenfassung der angewandten Kernmethoden.

Tiermodell: Atherosklerose in ApoE-Knockout-Mäusen

- Modell: Apolipoprotein E-Knockout (ApoE^{-/-}) Mäuse, ein etabliertes Modell für die Atheroskleroseforschung.

- Diät: Die Tiere erhielten über einen Zeitraum von typischerweise 16 Wochen eine atherogene "Western Diet" (WD) mit hohem Cholesteringehalt (z.B. 0,21%).
- Behandlungsgruppen: Eine Gruppe erhielt die WD mit **Vorapaxar** (z.B. 10 mg/kg), die Kontrollgruppe erhielt nur die WD.
- Analyse der Atherosklerose:
 - Quantifizierung der Läsionen: Nach dem Studienzeitraum wurden Aorten entnommen. Die Plaquegröße im Aortenbogen wurde mittels Oil-Red-O-Färbung (zur Lipiddarstellung) quantifiziert. Im Aortensinus wurden histologische Schnitte (HE-Färbung) zur Bestimmung der Plaquefläche angefertigt.
- Immunhistochemie und Genexpressionsanalyse:
 - Zelluläre Zusammensetzung: Plaque-infiltrierende Zellen wurden durch Färbung spezifischer Marker identifiziert, z.B. CD68 für Makrophagen, CD80 (M1-Marker) und CD206 (M2-Marker).
 - Genexpression: Die Expression von Zytokinen (TNF- α , IL-1 β), Adhäsionsmolekülen (VCAM-1) und Rezeptoren (TLR2, TLR4) wurde in Aortengewebe oder isolierten Endothelzellen mittels quantitativer Real-Time-PCR (qRT-PCR) gemessen.



[Click to download full resolution via product page](#)

Abbildung 3: Allgemeiner experimenteller Workflow in präklinischen Studien.

In-vitro-Analyse der Thrombozytenaggregation

- **Probenvorbereitung:** Für die Lichttransmissionsaggregometrie (LTA), einen Goldstandard, wird plättchenreiches Plasma (PRP) aus mit Citrat antikoagulierte Vollblut durch Zentrifugation gewonnen.
- **Messprinzip (LTA):** PRP wird in eine Küvette gegeben und ein Agonist (z.B. Thrombin-Rezeptor-aktivierendes Peptid, TRAP) hinzugefügt. Während die Thrombozyten aggregieren, wird die Suspension klarer, was zu einer erhöhten Lichttransmission führt, die über die Zeit gemessen wird.
- **Anwendung:** Zur Untersuchung von **Vorapaxar** wird die Aggregationsantwort auf TRAP in Gegenwart und Abwesenheit von **Vorapaxar** verglichen, um dessen inhibitorische Potenz (z.B. IC50-Wert) zu bestimmen.

Zusammenfassung und zukünftige Richtungen

Vorapaxar stellt durch seinen einzigartigen Wirkmechanismus als PAR-1-Antagonist eine wichtige Ergänzung im anti-thrombotischen Armamentarium dar. Klinische Studien haben seine Wirksamkeit bei der Sekundärprävention bei Patienten mit stabiler Atherosklerose, insbesondere nach Myokardinfarkt, belegt, allerdings bei einem erhöhten Blutungsrisiko.

Die präklinische Forschung enthüllt zunehmend die pleiotropen, anti-inflammatorischen und potenziell anti-atherogenen Eigenschaften von **Vorapaxar**, die unabhängig von seiner Wirkung auf Thrombozyten sind. Diese Erkenntnisse eröffnen neue Forschungsfelder, um die Rolle der Thrombo-Inflammation bei Atherosklerose besser zu verstehen und könnten zukünftig zu gezielteren therapeutischen Strategien führen. Die Herausforderung bleibt, jene Patienten zu identifizieren, bei denen der ischämische Nutzen die Blutungsrisiken überwiegt, um den klinischen Einsatz dieses potenten Wirkstoffs zu maximieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vorapaxar - DocCheck Flexikon [flexikon.doccheck.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vorapaxar in the treatment of cardiovascular diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Vorapaxar: Neu und innovativ - Deutsche Apotheker Zeitung [[deutsche-apotheker-zeitung.de](https://www.deutsche-apotheker-zeitung.de)]
- To cite this document: BenchChem. [Vorapaxar in der Atherosklerose-Forschung: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682261#vorapaxar-in-der-atherosklerose-forschung>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com